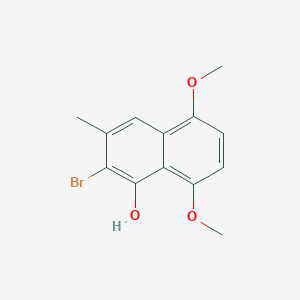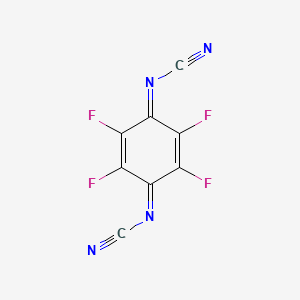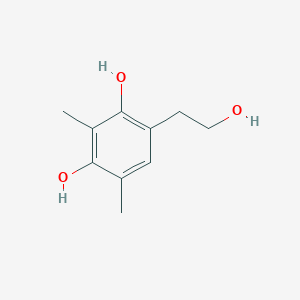
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is an organic compound with a benzene ring substituted with two methyl groups, a hydroxyethyl group, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol typically involves the alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Material: 2,6-dimethylphenol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like ethanol
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under pressure to facilitate the addition of the ethylene oxide to the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Continuous Flow Reactor: Ensures consistent reaction conditions and efficient heat transfer.
Catalyst Regeneration: Sodium hydroxide can be regenerated and reused, making the process more sustainable.
Purification: The product is purified using distillation or recrystallization techniques to obtain high purity this compound.
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halides and ethers.
科学研究应用
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and resins, where its hydroxyl groups can participate in cross-linking reactions.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The molecular pathways involved include:
Hydrogen Bonding: Interaction with proteins and nucleic acids.
Redox Reactions: Scavenging of free radicals and prevention of oxidative damage.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent used in biological research.
5-(2-Hydroxyethyl)-4-methylthiazole: Used in flavor and fragrance industries.
Hydroxyethyl cellulose: Used as a thickening agent in various applications.
Uniqueness
4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of hydroxyl and hydroxyethyl groups makes it versatile for various chemical reactions and applications.
属性
CAS 编号 |
101383-04-4 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)-2,6-dimethylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-6-5-8(3-4-11)10(13)7(2)9(6)12/h5,11-13H,3-4H2,1-2H3 |
InChI 键 |
VTFNHORKLKHVFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)C)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
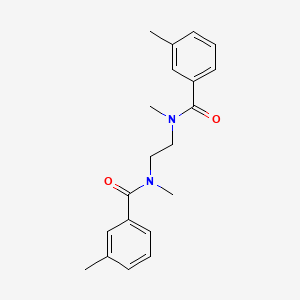

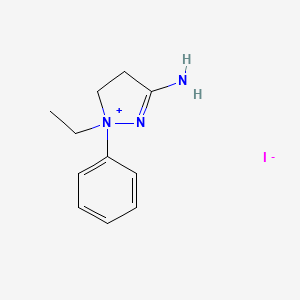
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
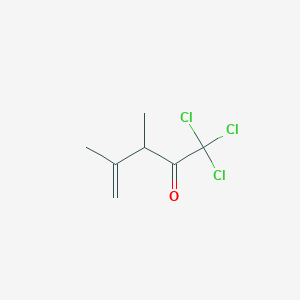
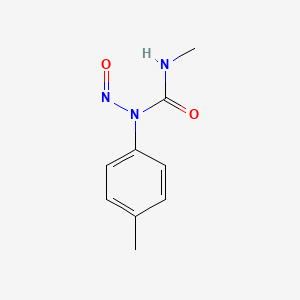
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
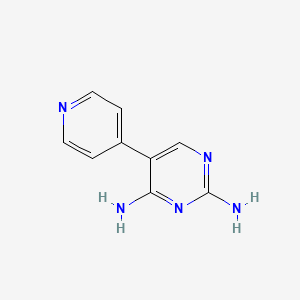
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
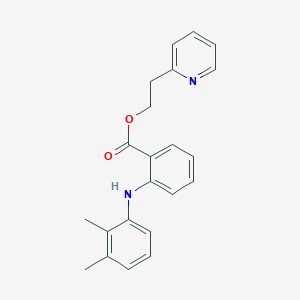
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
